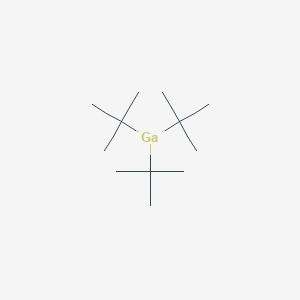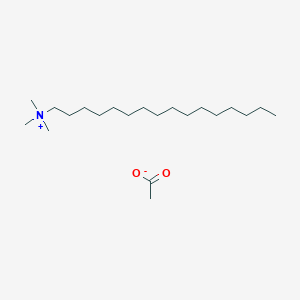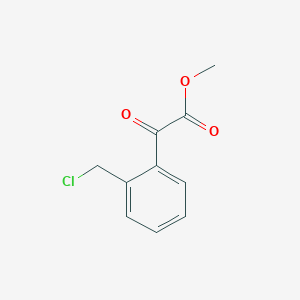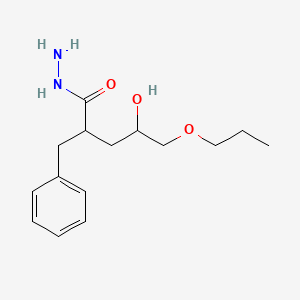
Gallium, tris(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium, tris(1,1-dimethylethyl)-, also known as Gallium tri-tert-butyl, is a chemical compound with the molecular formula C12H27Ga. This compound is part of the organogallium family, where gallium is bonded to organic groups. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallium, tris(1,1-dimethylethyl)-, can be synthesized through various methods. One common approach involves the reaction of gallium trichloride with tert-butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . The reaction can be represented as follows:
GaCl3+3(CH3)3CLi→Ga[(CH3)3C]3+3LiCl
Industrial Production Methods
Industrial production of Gallium, tris(1,1-dimethylethyl)-, often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Gallium, tris(1,1-dimethylethyl)-, undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gallium oxide.
Reduction: Can be reduced to elemental gallium under specific conditions.
Substitution: Reacts with halogens or other electrophiles to substitute the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires strong reducing agents such as lithium aluminum hydride.
Substitution: Uses halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3)
Reduction: Elemental gallium (Ga)
Substitution: Various substituted gallium compounds depending on the electrophile used.
Scientific Research Applications
Gallium, tris(1,1-dimethylethyl)-, has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Gallium, tris(1,1-dimethylethyl)-, involves its ability to mimic iron in biological systems. By replacing iron in redox enzymes, it inhibits bacterial growth and disrupts iron-dependent metabolic processes . In cancer cells, it induces apoptosis by promoting cell cycle arrest and enhancing reactive oxygen species (ROS) production .
Comparison with Similar Compounds
Similar Compounds
Gallium tris(dimethylamino): Another organogallium compound with similar applications but different reactivity.
Gallium tris(2,4-pentanedionate): Used in similar applications but has different stability and reactivity profiles.
Gallium tris(acetylacetonate): Known for its use in catalysis and material science.
Uniqueness
Gallium, tris(1,1-dimethylethyl)-, is unique due to its high stability and reactivity, making it suitable for a wide range of applications. Its ability to mimic iron and disrupt biological processes sets it apart from other organogallium compounds .
Properties
CAS No. |
55681-99-7 |
|---|---|
Molecular Formula |
C12H27Ga |
Molecular Weight |
241.07 g/mol |
IUPAC Name |
tritert-butylgallane |
InChI |
InChI=1S/3C4H9.Ga/c3*1-4(2)3;/h3*1-3H3; |
InChI Key |
RSCASNFKRQQQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Ga](C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)












![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
